Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, making them significant in medicinal chemistry. This particular compound features a bromine atom at the 6-position and a morpholino group at the 4-position of the quinoline ring, along with a butyl ester at the carboxylic acid position. The molecular formula for butyl 6-bromo-4-morpholinoquinoline-2-carboxylate is , and it has been studied for its potential applications in various scientific fields, particularly in drug discovery and development.
This compound can be sourced from chemical suppliers and is classified under organic compounds, specifically as a quinoline derivative. It is often used in research settings for its potential pharmacological properties. The compound is cataloged under various identifiers, including CAS number 887589-60-8, which facilitates its identification in chemical databases and literature .
The synthesis of butyl 6-bromo-4-morpholinoquinoline-2-carboxylate typically involves multi-step organic reactions. While specific detailed procedures may vary, the general approach includes:
The synthesis may involve techniques such as refluxing, stirring under inert atmospheres, and purification through column chromatography to isolate the desired product from by-products and unreacted materials .
The molecular structure of butyl 6-bromo-4-morpholinoquinoline-2-carboxylate features:
The three-dimensional arrangement allows for specific interactions with biological targets, which is crucial for its activity.
Key structural data includes:
Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate can participate in various chemical reactions typical of quinoline derivatives:
The reactivity profile allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
The mechanism of action for butyl 6-bromo-4-morpholinoquinoline-2-carboxylate largely depends on its interactions with biological targets. Quinoline derivatives are known to exhibit various mechanisms, including:
Data on specific mechanisms would require further empirical studies focused on this compound's biological effects.
Relevant data regarding these properties can be found in safety data sheets and chemical catalogs .
Butyl 6-bromo-4-morpholinoquinoline-2-carboxylate has potential applications in several scientific domains:
Research into this compound continues to explore its full potential within these applications, contributing to advancements in pharmacology and related fields .
The synthesis of butyl 6-bromo-4-morpholinoquinoline-2-carboxylate (CAS 887589-60-8) typically begins with constructing the quinoline scaffold via classical cyclization methods, followed by sequential functionalization. The Gould-Jacobs reaction serves as a foundational approach, where aniline derivatives undergo condensation with diethyl ethoxymethylenemalonate to form 4-hydroxyquinoline intermediates. Subsequent chlorination using phosphorus oxychloride yields 4-chloroquinoline, a pivotal precursor for nucleophilic substitution. Alternative routes involve Doebner or Skraup syntheses when electron-donating substituents require specific regiocontrol. Critical to this stage is the protection of the 2-position carboxylate binding site, often achieved through tert-butyl or methyl esters that resist premature hydrolysis during downstream reactions. Post-cyclization, the 4-position halogen serves as a leaving group for morpholino introduction, while the 6-bromo substituent is installed via electrophilic aromatic substitution (EAS) due to quinoline’s inherent bias for electrophilic attack at C6 [3] [8].
6-Bromination proceeds via electrophilic aromatic substitution (EAS) with bromine (Br₂) or N-bromosuccinimide (NBS), exploiting the quinoline ring’s electron-deficient nature. Regioselectivity is governed by the C4 substituent’s electronic effects: electron-withdrawing groups (e.g., halogens) enhance C6 electrophile affinity, typically achieving >90% regioselectivity. Morpholino installation leverages nucleophilic aromatic substitution (SNAr), where the 4-chloro intermediate undergoes displacement by morpholine under mild heating (60–80°C) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Kinetic studies reveal second-order dependence on both quinoline and morpholine concentrations, confirming a concerted mechanism. Catalytic additives (e.g., triethylamine or DMAP) accelerate substitution by deprotonating the morpholine nucleophile, reducing reaction times from 24 hours to 6–8 hours without byproducts [4] [8].
The 2-carboxylic acid functionality undergoes esterification with n-butanol via two primary pathways:
Table 1: Esterification Method Comparison
Method | Conditions | Yield | Purity | Drawbacks |
---|---|---|---|---|
Stoichiometric (Fischer) | H₂SO₄, reflux, 12 h | 65–75% | 90–95% | Dehydration side products |
Catalytic (DCC/DMAP) | DCC, DMAP, RT, 2 h, DCM | 85–92% | >98% | Urea byproduct removal |
Steglich Modification | EDCI, HOAt, 0°C to RT, 4 h | 88–95% | >99% | Cost of peptide coupling agents |
Catalytic approaches using carbodiimides (DCC or EDCI) with 4-dimethylaminopyridine (DMAP) enable room-temperature reactions with superior yields and minimal racemization. Recent advances employ in situ acid activation with CDI (1,1′-carbonyldiimidazole), followed by alcohol quenching, which avoids water-exclusion requirements and simplifies purification [6].
Solvent optimization significantly enhances sustainability. Bromination with NBS in aqueous micellar media (e.g., TPGS-750-M) achieves 85% yield while eliminating halogenated solvents. Cyclization steps benefit from microwave-assisted protocols, reducing reaction times from hours to minutes and improving energy efficiency by 60%. For morpholino substitution, catalyst-free conditions in recyclable ionic liquids ([bmim]PF₆) enable 5 reaction cycles without yield erosion. Esterification leverages enzymatic catalysis (Candida antarctica lipase B) in continuous-flow reactors, achieving 90% conversion with negligible waste [9].
Key scalability hurdles include:
Table 2: Process Optimization for Industrial Production
Challenge | Laboratory Solution | Industrial Adaptation |
---|---|---|
Low Crystallinity | Chromatography | Antisolvent addition (heptane/EtOAc) |
Morpholino Excess | 2.0 eq, 80°C, 8 h | Continuous distillation recovery |
Bromination Control | Ice-bath manual addition | Automated dosing with ΔT monitoring |
Pd Removal | Solid-phase extraction | Tangential flow filtration |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: